molecular formula C7H11ClN2O B12298230 (R)-5-(pyrrolidin-2-yl)isoxazole hydrochloride

(R)-5-(pyrrolidin-2-yl)isoxazole hydrochloride

Cat. No.: B12298230
M. Wt: 174.63 g/mol
InChI Key: DPGYJQLEPMBSJI-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(pyrrolidin-2-yl)isoxazole hydrochloride is a chemical compound that features a pyrrolidine ring attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride typically involves the formation of the pyrrolidine ring followed by the attachment of the isoxazole ring. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often include specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production of ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-5-(pyrrolidin-2-yl)isoxazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

®-5-(pyrrolidin-2-yl)isoxazole hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride include:

Uniqueness

®-5-(pyrrolidin-2-yl)isoxazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and an isoxazole ring sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-2-6(8-4-1)7-3-5-9-10-7;/h3,5-6,8H,1-2,4H2;1H/t6-;/m1./s1

InChI Key

DPGYJQLEPMBSJI-FYZOBXCZSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=NO2.Cl

Canonical SMILES

C1CC(NC1)C2=CC=NO2.Cl

Origin of Product

United States

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